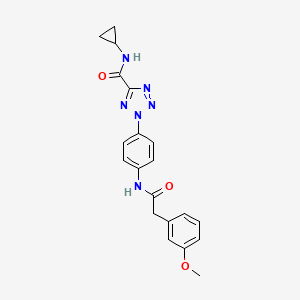
2-(4-Fluoro-2-nitrophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 4-Fluoroamphetamine (4-FA) and is a derivative of amphetamine. 4-FA is a popular research chemical that is used in scientific studies to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the extracellular concentration of these neurotransmitters, which results in their increased activity in the brain. This increased activity is responsible for the psychoactive effects of this compound, which include increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its effects on the central nervous system. These effects include increased heart rate, blood pressure, and body temperature. This compound also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Chronic use of this compound has been associated with neurotoxicity and damage to the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Fluoro-2-nitrophenyl)propan-1-amine in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its potential for abuse, neurotoxicity, and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 2-(4-Fluoro-2-nitrophenyl)propan-1-amine. These include investigating its potential as a treatment for various psychiatric and neurological disorders, studying its effects on different brain regions and neurotransmitter systems, and developing safer and more selective analogs of this compound. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.
Méthodes De Synthèse
The synthesis of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the reaction of 4-fluoro-2-nitrobenzene with 1-bromo-2-propanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(4-fluoro-2-nitrophenyl)propan-1-ol, which is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
Applications De Recherche Scientifique
2-(4-Fluoro-2-nitrophenyl)propan-1-amine is widely used in scientific studies to investigate its effects on the central nervous system. It is a potent monoamine releaser that increases the release of dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. This compound is also used in studies to investigate its potential as a treatment for various disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBLZFMHIKYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride](/img/structure/B2563975.png)


![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)
![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)
![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)


![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)
